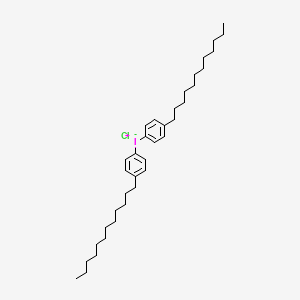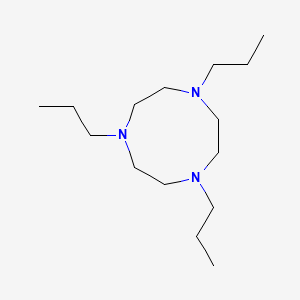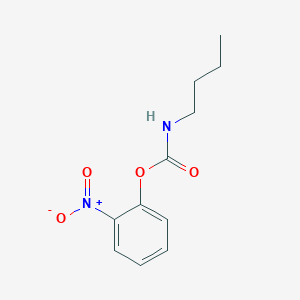
Carbamic acid, butyl-, nitrophenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, butyl-, nitrophenyl ester is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carbamic acid, butyl-, nitrophenyl ester can be synthesized through several methods. One common approach involves the reaction of butyl isocyanate with nitrophenol in the presence of a base. The reaction typically occurs under mild conditions and can be carried out in an organic solvent such as dichloromethane. The reaction mechanism involves the nucleophilic attack of the nitrophenol on the isocyanate group, leading to the formation of the carbamate ester.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of catalysts, such as tertiary amines, can further enhance the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, butyl-, nitrophenyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to produce butyl carbamate and nitrophenol.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and carbamate derivatives.
Substitution: The nitrophenyl group can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Butyl carbamate and nitrophenol.
Oxidation: Nitro and carbamate derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, butyl-, nitrophenyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Investigated for its potential use in drug design and development, particularly in the synthesis of prodrugs.
Industry: Utilized in the production of pesticides and herbicides due to its ability to inhibit specific enzymes in pests.
Wirkmechanismus
The mechanism of action of carbamic acid, butyl-, nitrophenyl ester involves the inhibition of enzymes through the formation of a covalent bond with the active site. The nitrophenyl group acts as a leaving group, allowing the carbamate moiety to form a stable bond with the enzyme. This inhibits the enzyme’s activity, leading to the desired biological effect. The molecular targets include enzymes such as acetylcholinesterase, which is crucial in nerve signal transmission.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamic acid, methyl-, nitrophenyl ester
- Carbamic acid, ethyl-, nitrophenyl ester
- Carbamic acid, propyl-, nitrophenyl ester
Uniqueness
Carbamic acid, butyl-, nitrophenyl ester is unique due to its specific butyl group, which imparts distinct chemical properties compared to its methyl, ethyl, and propyl counterparts. The butyl group provides a balance between hydrophobicity and reactivity, making it suitable for various applications in different fields.
Eigenschaften
CAS-Nummer |
143128-97-6 |
|---|---|
Molekularformel |
C11H14N2O4 |
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
(2-nitrophenyl) N-butylcarbamate |
InChI |
InChI=1S/C11H14N2O4/c1-2-3-8-12-11(14)17-10-7-5-4-6-9(10)13(15)16/h4-7H,2-3,8H2,1H3,(H,12,14) |
InChI-Schlüssel |
FPGPJURMMUYMCN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)OC1=CC=CC=C1[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzene, [(5R)-5-(methoxymethoxy)-7-octenyl]-](/img/structure/B12548084.png)
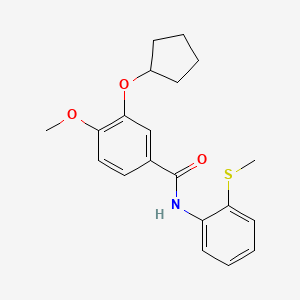
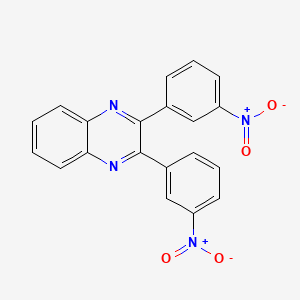
![Benzamide, N-[(1S)-2-methyl-1-[[(phenylmethyl)seleno]methyl]propyl]-](/img/structure/B12548107.png)
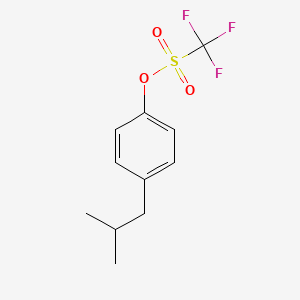
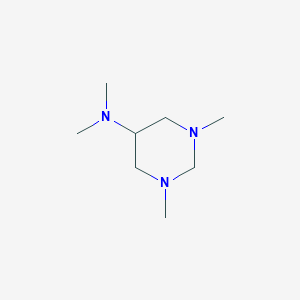
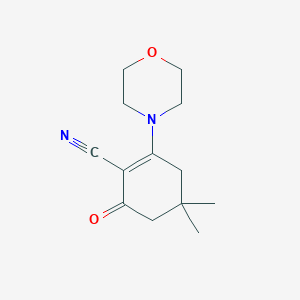
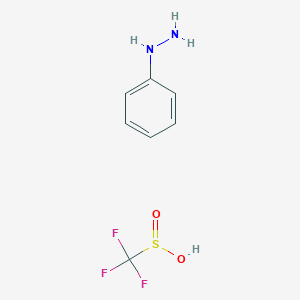
![4-[(1,7,7-Trimethylbicyclo[2.2.1]hept-2-ylidene)amino]-1,2,4-triazolidine-3,5-dione](/img/structure/B12548140.png)
![Pyridine, 4-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]-](/img/structure/B12548152.png)
